Cas no 1806502-17-9 (2-(Methylthio)-5-(2-oxopropyl)benzoic acid)

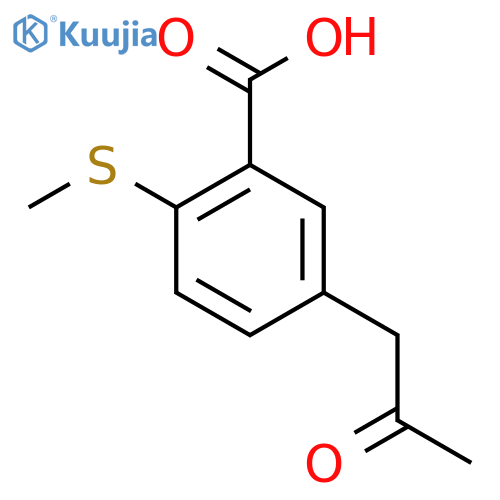

1806502-17-9 structure

商品名:2-(Methylthio)-5-(2-oxopropyl)benzoic acid

CAS番号:1806502-17-9

MF:C11H12O3S

メガワット:224.276182174683

CID:4949225

2-(Methylthio)-5-(2-oxopropyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Methylthio)-5-(2-oxopropyl)benzoic acid

-

- インチ: 1S/C11H12O3S/c1-7(12)5-8-3-4-10(15-2)9(6-8)11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)

- InChIKey: FQODFPHPOPWDPB-UHFFFAOYSA-N

- ほほえんだ: S(C)C1C=CC(=CC=1C(=O)O)CC(C)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 252

- トポロジー分子極性表面積: 79.7

- 疎水性パラメータ計算基準値(XlogP): 1.6

2-(Methylthio)-5-(2-oxopropyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015015882-250mg |

2-(Methylthio)-5-(2-oxopropyl)benzoic acid |

1806502-17-9 | 97% | 250mg |

475.20 USD | 2021-06-18 | |

| Alichem | A015015882-1g |

2-(Methylthio)-5-(2-oxopropyl)benzoic acid |

1806502-17-9 | 97% | 1g |

1,519.80 USD | 2021-06-18 | |

| Alichem | A015015882-500mg |

2-(Methylthio)-5-(2-oxopropyl)benzoic acid |

1806502-17-9 | 97% | 500mg |

839.45 USD | 2021-06-18 |

2-(Methylthio)-5-(2-oxopropyl)benzoic acid 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

1806502-17-9 (2-(Methylthio)-5-(2-oxopropyl)benzoic acid) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量